N-(3-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(3-Methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a fused heterocyclic compound featuring a furopyridine core substituted with a methyl group at position 5 and a 3-methoxyphenyl carboxamide moiety at position 2. The 3-methoxyphenyl group introduces electron-donating properties, which may enhance solubility and influence binding affinity to target proteins.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-6-7-14-13(17-10)9-15(21-14)16(19)18-11-4-3-5-12(8-11)20-2/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFREWZNYYSDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and appropriate reagents.
Introduction of the 3-methoxyphenyl group: This step often involves a substitution reaction where a suitable 3-methoxyphenyl halide reacts with the furo[3,2-b]pyridine intermediate.
Formation of the carboxamide moiety: The final step involves the reaction of the intermediate with an amine derivative to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furopyridine vs. Thienopyridine Analogs
The thieno[2,3-b]pyridine analog (3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, ) replaces the furan oxygen with sulfur, forming a thiophene ring. Key differences include:
- Substituent Variations : The ethoxycarbonyl group at position 5 (vs. methyl in the target compound) may alter steric bulk and metabolic stability.
- Synthetic Routes: The thienopyridine’s synthesis follows a reported method involving imidate intermediates, suggesting divergent reactivity compared to furopyridines .
Fluorophenyl-Substituted Furopyridines
Multiple fluorophenyl derivatives (Evidences 2, 3, 5, 6, 8) highlight the impact of halogenation:
- Chloro and Trifluoroethylamino Modifications: Chlorine at position 6 () and trifluoroethylamino groups () enhance metabolic resistance but may reduce solubility.
- Carboxamide Diversity : Cyclopropyl () and pyridinyl () substituents on the carboxamide moiety introduce steric hindrance or additional H-bonding sites, affecting target selectivity .
Core Structure Modifications: Pyrrolidine Analogs
N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide () replaces the fused furopyridine core with a saturated pyrrolidine ring:
- Functional Groups : The 5-oxo group introduces a ketone, which may participate in redox reactions or hydrogen bonding, differing from the methyl-substituted furopyridine .
Structural and Functional Comparison Table
Research Findings and Implications
- Thienopyridines: The sulfur atom in thienopyridines may improve blood-brain barrier penetration but could reduce aqueous solubility compared to furopyridines .
- Halogenation : Fluorine and chlorine substituents (Evidences 2, 5) are linked to prolonged half-lives in vivo due to resistance to oxidative metabolism .
- Carboxamide Diversity : Cyclopropyl and pyridinyl groups (Evidences 5, 6) demonstrate how steric and electronic modifications can fine-tune target engagement, though excessive bulk may limit binding .
- Core Flexibility : Pyrrolidine-based analogs () highlight trade-offs between rigidity (furopyridine) and conformational adaptability, which may influence off-target effects .
Biological Activity
N-(3-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a furo[3,2-b]pyridine core fused with a carboxamide group and a methoxyphenyl substituent. The molecular formula is , highlighting its complexity and potential for diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : It may act on specific receptors, altering signaling pathways that regulate cellular functions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, which could be beneficial in treating infections.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, making it a candidate for further investigation in inflammatory diseases.
- Anticancer Potential : Some studies indicate that it may have cytotoxic effects on cancer cells, warranting further exploration in oncology.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
-
Antimicrobial Study :
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent. -
Anti-inflammatory Research :
In a separate investigation, the compound was tested for its anti-inflammatory effects using a murine model. Results demonstrated a reduction in pro-inflammatory cytokines, indicating its efficacy in modulating the inflammatory response. -
Cytotoxicity Assay :
A cytotoxicity assay performed on various cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. This suggests its potential as an anticancer therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
